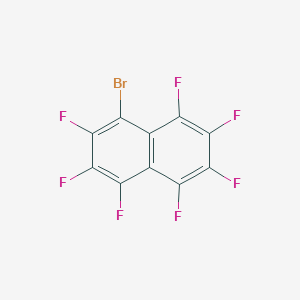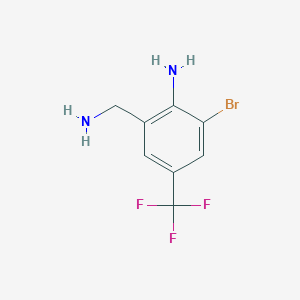
2-(Aminomethyl)-6-bromo-4-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-6-bromo-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of an amino group (-NH2) attached to a benzene ring, which also contains a bromine atom and a trifluoromethyl group (-CF3). The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-bromo-4-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents such as hexafluoroisopropanol (HFIP) to facilitate the reaction and achieve high selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the choice of catalysts and reaction conditions is crucial to minimize by-products and achieve the desired product.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-6-bromo-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Aniline derivatives with the bromine atom replaced by hydrogen.
Substitution: Various substituted aniline derivatives, depending on the nucleophile used.
科学的研究の応用
2-(Aminomethyl)-6-bromo-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(Aminomethyl)-6-bromo-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. Additionally, the amino group can form hydrogen bonds with the active site of the target, further stabilizing the interaction.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)aniline: Similar structure but lacks the bromine atom and aminomethyl group.
4-(Trifluoromethyl)aniline: Lacks the bromine atom and aminomethyl group.
2-Methyl-3-(trifluoromethyl)aniline: Similar structure but with a methyl group instead of the bromine atom
Uniqueness
2-(Aminomethyl)-6-bromo-4-(trifluoromethyl)aniline is unique due to the presence of both the bromine atom and the trifluoromethyl group, which can significantly influence its reactivity and interactions with molecular targets. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H8BrF3N2 |
|---|---|
分子量 |
269.06 g/mol |
IUPAC名 |
2-(aminomethyl)-6-bromo-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8BrF3N2/c9-6-2-5(8(10,11)12)1-4(3-13)7(6)14/h1-2H,3,13-14H2 |
InChIキー |
QQHSKXOAGPZWCQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1CN)N)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


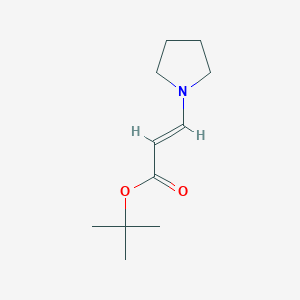

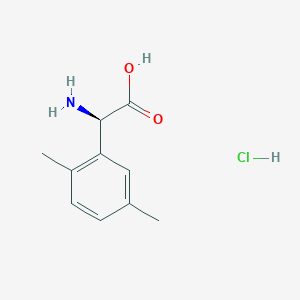
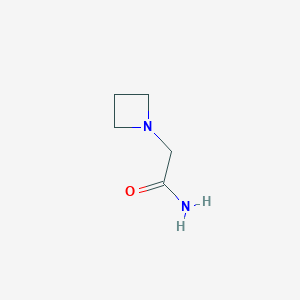

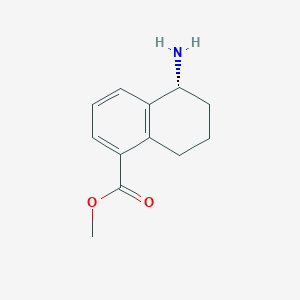
![2-(4-methylthiophen-2-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953793.png)

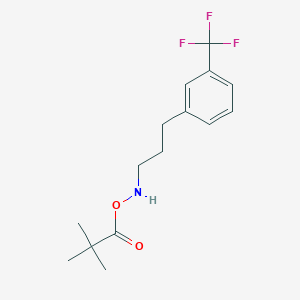
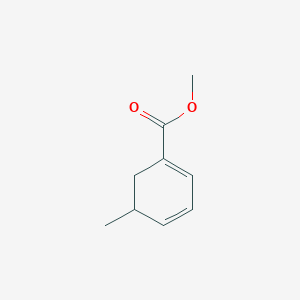
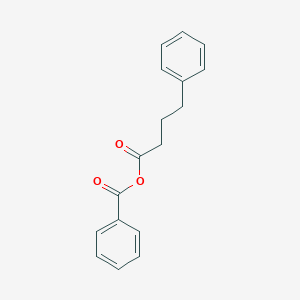
![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine](/img/structure/B12953828.png)

